molecular formula C16H10O4 B5839680 (2-Oxochromen-4-yl) benzoate CAS No. 16709-58-3

(2-Oxochromen-4-yl) benzoate

Cat. No.: B5839680
CAS No.: 16709-58-3
M. Wt: 266.25 g/mol
InChI Key: XJVHOURXXNKDMD-UHFFFAOYSA-N
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Description

(2-Oxochromen-4-yl) benzoate is a chemical compound with the molecular formula C16H10O4. It is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarin derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxochromen-4-yl) benzoate typically involves the reaction of 4-hydroxycoumarin with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a few hours to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Esterification Reactions

The benzoate ester group in (2-oxochromen-4-yl) benzoate can undergo esterification under specific conditions. For example, the synthesis of related coumarin derivatives often involves O-acylation reactions using benzoyl chloride derivatives. In such reactions, 4-hydroxycoumarin reacts with benzoyl chloride in dichloromethane (DCM) with triethylamine as a base, forming the ester linkage . The reaction proceeds efficiently at room temperature with high yields (e.g., 88% for 2-oxo-2H-chromen-7-yl 4-chlorobenzoate) .

Reaction Type Reagents Conditions Product
O-acylationBenzoyl chlorideDCM, triethylamine, 20°CThis compound

Hydrolysis of the Ester Group

The benzoate ester can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid. For instance, decarboxylation or deacylation reactions are common in coumarin chemistry. Acid-catalyzed hydrolysis of esters like 3-carbethoxy-4-hydroxycoumarin leads to 4-hydroxycoumarin . Similarly, basic hydrolysis with NaOH can cleave the ester bond, forming the carboxylic acid derivative.

Reaction Type Reagents Conditions Product
Acidic hydrolysisHClHeated aqueous solution(2-Oxochromen-4-yl) carboxylic acid
Basic hydrolysisNaOHAqueous ethanol, refluxSodium salt of carboxylic acid

Oxidation Reactions

The chromenone core (2-oxochromen-4-yl) is susceptible to oxidation. For example, furan rings in related coumarins can oxidize to furan-2,5-dione under strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO₃). Similarly, the chromenone carbonyl group may undergo oxidation to form quinones or other oxidized derivatives.

Reaction Type Reagents Conditions Product
OxidationKMnO₄Acidic aqueous solutionOxidized chromenone derivatives

Substitution Reactions

The aromatic rings in this compound can participate in nucleophilic aromatic substitution . For example, Friedel-Crafts acylation or alkylation reactions can modify the chromenone core, introducing substituents at specific positions (e.g., electrophilic attack at the para position of the benzoate ring) . Additionally, the ester group may undergo substitution with nucleophiles like amines or alcohols under basic conditions.

Reaction Type Reagents Conditions Product
Nucleophilic substitutionAmines/alcoholsBasic conditions (e.g., K₂CO₃)Substituted ester derivatives

Reduction Reactions

The chromenone carbonyl group can be reduced to form dihydrochromenone derivatives. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Reduction typically occurs under anhydrous conditions to avoid hydrolysis of the ester group.

Reaction Type Reagents Conditions Product
ReductionNaBH₄THF, 0°C to room temperatureDihydrochromenone derivatives

Key Spectroscopic and Structural Insights

  • NMR Data : The methyl ester group typically shows a singlet at ~3.74 ppm (¹H NMR), while the chromenone vinylic proton appears at ~5.31 ppm .

  • IR Data : The ester carbonyl (C=O) stretch is observed at ~1700–1750 cm⁻¹, and the lactone carbonyl at ~1650–1700 cm⁻¹ .

  • Crystallographic Analysis : The compound often forms hydrogen bonds between the ester carbonyl oxygen and aromatic hydrogens, influencing its supramolecular packing .

Scientific Research Applications

(2-Oxochromen-4-yl) benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anticoagulant and anti-inflammatory effects.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Oxochromen-4-yl) benzoate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant effect is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its anti-inflammatory properties are linked to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A precursor in the synthesis of (2-Oxochromen-4-yl) benzoate, known for its anticoagulant properties.

    Coumarin: The parent compound, widely used in perfumes and flavorings.

    Warfarin: A well-known anticoagulant derived from coumarin.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of the coumarin core with a benzoate group enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

(2-oxochromen-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15-10-14(12-8-4-5-9-13(12)19-15)20-16(18)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVHOURXXNKDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355212
Record name (2-oxochromen-4-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16709-58-3
Record name (2-oxochromen-4-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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